molecular formula C16H18N2O4 B6125508 [4-[(E)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate

[4-[(E)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate

Cat. No.: B6125508
M. Wt: 302.32 g/mol
InChI Key: PLYYCQIKYAZANM-XNTDXEJSSA-N
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Description

[4-[(E)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate: is an organic compound with a complex structure that includes an acetamido group, an enone moiety, and a phenyl acetate group

Properties

IUPAC Name

[4-[(E)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-4-9-17-16(21)15(18-11(2)19)10-13-5-7-14(8-6-13)22-12(3)20/h4-8,10H,1,9H2,2-3H3,(H,17,21)(H,18,19)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYYCQIKYAZANM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)OC(=O)C)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=C(C=C1)OC(=O)C)/C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(E)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Enone Moiety: This can be achieved through a Claisen condensation reaction between an ester and a ketone.

    Introduction of the Acetamido Group: This step often involves the acylation of an amine with acetic anhydride.

    Formation of the Phenyl Acetate Group: This can be done through an esterification reaction between phenol and acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives due to its chemical reactivity.

Mechanism of Action

The mechanism by which [4-[(E)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The enone moiety can participate in Michael addition reactions, while the acetamido group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • [4-[(E)-2-cyano-3-methoxy-3-oxo-prop-1-enyl]-2-methoxy-phenyl] 3,4,5-trimethoxybenzoate
  • Phenol, 2-methoxy-4-(2-propenyl)-, acetate

Comparison:

  • Structural Differences: While similar compounds may share the enone moiety or phenyl acetate group, the presence of the acetamido group in [4-[(E)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate is unique and contributes to its distinct chemical reactivity and biological activity.
  • Reactivity: The acetamido group can participate in additional hydrogen bonding and nucleophilic substitution reactions, making the compound more versatile in chemical synthesis and biological applications.

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